molecular formula C20H14O2 B14624642 trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene CAS No. 58030-91-4

trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene

Cat. No.: B14624642
CAS No.: 58030-91-4
M. Wt: 286.3 g/mol
InChI Key: GHARBPKRUUKTCI-UZLBHIALSA-N
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Description

Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant with toxic, mutagenic, and carcinogenic properties. This compound is of significant interest due to its role in the metabolic pathways of benzo(a)pyrene and its potential implications in chemical carcinogenesis .

Chemical Reactions Analysis

Types of Reactions: Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its further oxidation to form diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides .

Common Reagents and Conditions:

Major Products: The major products formed from the oxidation of this compound include diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides and other tetrahydroxy derivatives .

Scientific Research Applications

Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene is primarily used in scientific research to study the metabolic pathways and carcinogenic mechanisms of benzo(a)pyrene. Its applications include:

Mechanism of Action

Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene exerts its effects through its role as a metabolite in the oxidation of benzo(a)pyrene. The compound is further oxidized by cytochrome P-450 enzymes to form reactive diol epoxides, which can bind to DNA and cause mutations . This process is a key step in the carcinogenic pathway of benzo(a)pyrene .

Comparison with Similar Compounds

  • Trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene
  • Trans-4,5-Dihydroxy-4,5-dihydrobenzo(a)pyrene
  • Benzo(a)pyrene 1,6-quinone
  • Benzo(a)pyrene 3,6-quinone

Uniqueness: Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene is unique due to its specific position in the metabolic pathway of benzo(a)pyrene. Its formation and further oxidation to diol epoxides are critical steps in the activation of benzo(a)pyrene’s carcinogenic properties .

Properties

CAS No.

58030-91-4

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(9R,10R)-9,10-dihydrobenzo[a]pyrene-9,10-diol

InChI

InChI=1S/C20H14O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,16,20-22H/t16-,20+/m1/s1

InChI Key

GHARBPKRUUKTCI-UZLBHIALSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@@H](C=C5)O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C=C5)O)O)C=C2

Origin of Product

United States

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